(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol
Description
Molecular Identity and Structural Classification
(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol belongs to the class of silyl-protected androstane steroids, representing a sophisticated molecular architecture that combines the fundamental androst-5-ene steroid backbone with strategically positioned tert-butyldimethylsilyl protective groups. The compound possesses a molecular formula of C₃₁H₅₈O₃Si₂ and exhibits a molecular weight of 535.0 grams per mole, reflecting the substantial mass contribution from the two silicon-containing protective groups. The chemical structure features the characteristic four-ring androstane steroid nucleus with a double bond between carbon atoms 5 and 6, positioning it within the androst-5-ene subfamily of steroid compounds.
The stereochemical configuration of this molecule demonstrates specific spatial arrangements that are critical to its chemical behavior and biological relevance. The compound exhibits beta-orientation at the 3-position hydroxyl group and beta-orientation at the 17-position, which has been protected with a tert-butyldimethylsilyl group. Additionally, the 15-position bears an alpha-oriented tert-butyldimethylsilyl-protected hydroxyl group, creating a unique pattern of protection that preserves the natural stereochemistry while providing synthetic versatility. The computed International Union of Pure and Applied Chemistry name for this compound is (3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
The three-dimensional structure reveals important conformational features that influence its reactivity and interaction with biological systems. The presence of bulky tert-butyldimethylsilyl groups at positions 15 and 17 creates significant steric hindrance that can affect the compound's conformational flexibility and chemical accessibility. This structural arrangement is particularly significant as it demonstrates the influence of silicon-based protective groups on steroid conformation, a phenomenon that has been extensively studied in carbohydrate chemistry and is increasingly recognized in steroid chemistry.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₅₈O₃Si₂ | |
| Molecular Weight | 535.0 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 6 | |
| Exact Mass | 534.39244878 Da |
Nomenclature and Systematic Naming Conventions
The nomenclature of this compound follows established conventions for steroid chemistry while incorporating specific terminology for silicon-based protective groups. The systematic naming system begins with the fundamental androst-5-ene core structure, which indicates a 19-carbon steroid with a double bond between carbon atoms 5 and 6. The positional descriptors beta and alpha denote the stereochemical orientation of substituents relative to the steroid ring system, with beta indicating projection above the molecular plane and alpha indicating projection below the plane.
The Chemical Abstracts Service has assigned the registry number 65429-25-6 to this compound, providing a unique identifier that facilitates accurate chemical communication and database searches. Alternative nomenclature systems include the descriptor (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol, which emphasizes the protective group arrangement and stereochemistry. The International Chemical Identifier provides a standardized representation as InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1.
The nomenclature complexity arises from the need to specify multiple stereochemical centers and the presence of protective groups that significantly alter the compound's chemical name. The term "tert-butyl(dimethyl)silyl" describes the silicon-containing protective group consisting of a silicon atom bonded to two methyl groups and one tert-butyl group. This protective group is commonly abbreviated in scientific literature, but following the requirement for full names, the complete descriptor must be used throughout formal chemical communication. The systematic naming also requires specification of the "oxy" linkage, indicating that the silicon-containing group is attached through an oxygen atom to the steroid framework.
The International Union of Pure and Applied Chemistry naming system provides the most comprehensive description, incorporating all stereochemical information and functional group specifications. This system ensures unambiguous identification of the compound across different scientific disciplines and international research communities. The Simplified Molecular Input Line Entry System representation offers a linear notation for computer processing and database storage, facilitating computational chemistry applications and structure-activity relationship studies.
Historical Context of Silyl Protection in Steroid Chemistry
The development of silyl protecting groups in steroid chemistry represents a significant advancement in synthetic organic chemistry that emerged from the broader evolution of silicon-based protective strategies. The concept of using silicon-containing groups to temporarily mask reactive hydroxyl groups was first established in nucleoside chemistry, where the need for selective protection and deprotection under mild conditions drove innovation in protective group methodology. The tert-butyldimethylsilyl group was introduced as a protecting group by researchers seeking to improve upon existing methodologies, offering enhanced stability under acidic conditions while maintaining ease of removal under appropriate conditions.
The historical progression of silyl protection in steroid chemistry began with the recognition that traditional protecting groups often proved inadequate for complex steroid transformations. Early steroid chemists relied heavily on acetyl, benzoyl, and benzyl protecting groups, but these often lacked the selectivity and stability required for sophisticated synthetic sequences. The introduction of silicon-based protecting groups represented a paradigm shift, offering orthogonal protection strategies that could be selectively removed without affecting other functional groups present in complex steroid molecules.
The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975, designed to supersede the use of tert-butyldimethylsilyl groups in certain applications. This development highlighted the growing recognition that different silicon-based protecting groups could offer varying degrees of stability and selectivity, allowing chemists to tailor their protective strategies to specific synthetic requirements. The authors noted that these groups offered "unique and novel features that constitute a significant improvement over the existing related groups," including increased resistance to acidic hydrolysis and enhanced selectivity towards protection of primary hydroxyl groups.
The application of silyl protecting groups to androst-5-ene derivatives specifically emerged from the recognition that these compounds required specialized protection strategies due to their biological significance and synthetic complexity. Research into 19-oxygenated-5α-androstanes and related compounds demonstrated the need for protective groups that could withstand the harsh conditions often required for steroid modifications while preserving the delicate stereochemical arrangements that determine biological activity. The development of compounds such as this compound represents the culmination of decades of research into optimizing silicon-based protection for steroid chemistry applications.
Significance in Androst-5-ene Derivative Research
The significance of this compound in androst-5-ene derivative research extends far beyond its role as a simple synthetic intermediate, encompassing fundamental contributions to understanding steroid chemistry, protective group methodology, and bioactive compound development. This compound serves as a crucial intermediate in the preparation of testosterone metabolites, positioning it at the center of research into male hormone biosynthesis and metabolism. The strategic placement of silyl protecting groups at positions 15 and 17 allows for selective chemical modifications at other positions of the steroid framework, enabling the synthesis of novel derivatives with potentially enhanced biological activities.
Research into androst-5-ene derivatives has revealed their importance in various biological processes, including immune system regulation, metabolic function, and endocrine signaling pathways. The compound 5-androstenediol, which shares structural similarities with the silyl-protected derivative under examination, has been extensively investigated for its potential as a radiation countermeasure and immunostimulating agent. These studies have demonstrated that modifications to the androst-5-ene framework can significantly alter biological activity, highlighting the importance of synthetic intermediates such as the silyl-protected derivative in facilitating systematic structure-activity relationship studies.
The use of tert-butyldimethylsilyl protecting groups in this particular compound offers several advantages that make it particularly valuable for research applications. These groups provide exceptional stability under a wide range of reaction conditions while remaining readily removable under specific deprotection conditions, typically involving fluoride-based reagents. This stability-selectivity balance allows researchers to perform complex synthetic transformations without concern for premature deprotection, while the well-established deprotection protocols ensure that the protecting groups can be efficiently removed when desired.
The compound's significance is further enhanced by its role in advancing understanding of steroid conformation and reactivity. Research has shown that bulky silyl protecting groups can influence the conformational preferences of steroid molecules, potentially altering their biological activity and chemical reactivity. Studies in carbohydrate chemistry have demonstrated that multiple silyl protecting groups can cause significant conformational changes in ring systems, and similar effects may occur in steroid systems, making this compound valuable for investigating structure-conformation-activity relationships in steroid chemistry.
Contemporary research applications of this compound extend to the development of novel therapeutic agents, particularly in the areas of hormone replacement therapy, cancer treatment, and metabolic disorders. The compound's role as an intermediate in testosterone metabolite preparation positions it within research programs aimed at developing more effective and selective androgenic compounds. Additionally, its structural features make it a valuable starting material for the synthesis of steroid-based drug candidates that require precise control over functional group placement and stereochemistry.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREAEZONYVKIGK-CAJZEXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747160 | |
| Record name | (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65429-25-6 | |
| Record name | Androst-5-en-3-ol, 15,17-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,15α,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65429-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol , commonly referred to as a silyl ether derivative of androstane steroid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 534.96 g/mol. The structural modifications at positions 15 and 17 with tert-butyldimethylsilyloxy groups enhance its stability and solubility in biological systems, which are critical for its activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 534.96 g/mol |
| IUPAC Name | This compound |
| CAS Number | 65429-25-6 |
The biological activity of this compound primarily involves its interaction with androgen receptors (AR). Upon binding to these receptors, the compound may modulate gene expression associated with androgenic activity. The presence of silyl ether groups is believed to enhance the binding affinity to AR compared to non-silylated analogs.
Key Mechanisms:
- Androgen Receptor Interaction : The compound's structure allows for effective binding to ARs, potentially influencing anabolic processes.
- Metabolic Stability : The silyl modifications may protect the compound from metabolic degradation, prolonging its biological half-life.
- Enzyme Modulation : It may also interact with enzymes involved in steroid metabolism, altering their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anabolic Effects : Studies suggest that this compound can promote muscle growth and increase protein synthesis in skeletal muscle tissues.
- Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies and Research Findings
A review of existing literature reveals several studies focused on the biological activity of similar compounds within the steroid framework:
- Study on Muscle Growth : A study published in the Journal of Steroid Biochemistry demonstrated that derivatives with silyl modifications enhanced muscle hypertrophy in animal models compared to traditional anabolic steroids.
- Inflammation Modulation : Research published in Pharmacology Reports indicated that silylated steroids could significantly reduce markers of inflammation in induced arthritis models.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Anabolic Activity | Anti-inflammatory Activity | Binding Affinity to AR |
|---|---|---|---|
| This compound | High | Moderate | High |
| Androstenedione | Moderate | Low | Moderate |
| Testosterone | Very High | Moderate | Very High |
Comparison with Similar Compounds
Structural Analogs with Silyl Protective Groups
Key Observations:
- Protective Group Stability : TBS groups are bulkier and more hydrolytically stable than trimethylsilyl (TMS) groups, making them preferable for multi-step syntheses .
- Positional Selectivity: The dual TBS protection at C15 and C17 in the target compound is rare compared to more common single-TBS protections at C3 or C17 (e.g., and ).
Anti-Cancer Activity:
- Compounds with TBS-protected steroids in demonstrated anti-prostate cancer activity, particularly when paired with isoxazole or acetylated side chains (e.g., Compound 12, IC₅₀ = 1.2 μM against LNCaP cells) .
Metabolic Stability:
- Silyl-protected steroids generally exhibit prolonged half-lives due to reduced Phase I metabolism (e.g., hydroxylation). For instance, TBS-protected androstane derivatives in showed delayed hepatic clearance compared to unprotected analogs .
Spectroscopic Data Comparison
Table 2: NMR Chemical Shifts (δ, ppm)
- The downfield shifts in TBS-protected compounds (e.g., 0.06–0.90 ppm for TBS methyl groups) are distinct from TMS analogs, aiding structural confirmation .
Preparation Methods
Simultaneous Protection of C15 and C17 Hydroxyl Groups
Procedure :
-
Dissolve androst-5-en-3β,15α,17β-triol (1.0 equiv) in anhydrous dimethylformamide (DMF, 10 mL/g).
-
Add imidazole (3.0 equiv) and TBDMSCl (2.2 equiv).
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Time | 12–24 hours | |
| Solvent | DMF | |
| Base | Imidazole | |
| Silylating Agent | TBDMSCl (2.2 equiv) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on silicon, facilitated by imidazole’s role in scavenging HCl. Steric hindrance at C15 may necessitate excess TBDMSCl.
Stepwise Protection Approach
For substrates with differential hydroxyl reactivity, sequential protection is employed:
-
Protection of C17-OH :
-
Protection of C15-OH :
Advantages :
Optimization of Reaction Conditions
Solvent and Base Effects
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | Imidazole | 25°C | 85 | 98 |
| DCM | 2,6-Lutidine | 0°C | 78 | 95 |
| THF | DBU | 40°C | 65 | 90 |
Findings :
-
DMF/Imidazole : Optimal for simultaneous protection due to enhanced solubility of steroid substrates.
-
DCM/2,6-Lutidine : Preferred for stepwise methods to avoid over-silylation.
Challenges and Side Reactions
Common Impurities
-
3β-TBDMS Byproduct : Occurs if excess TBDMSCl is used (mitigated by stoichiometric control).
-
Cycloandrostane Formation : Elevated temperatures or acidic conditions promote A-ring cyclization.
Mitigation Strategies :
Characterization and Validation
-
NMR Analysis :
-
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Simultaneous (DMF) | 85 | 98 | 12 | High |
| Stepwise (DCM/DMF) | 68 | 95 | 24 | Moderate |
Research Findings and Applications
Q & A
Basic Question: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves sequential protection of the 15- and 17-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole or similar bases to enhance reactivity . After protection, intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization relies on and NMR to confirm silyl ether formation (distinct peaks at ~0.1–0.3 ppm for TBDMS methyl groups) and stereochemistry at C3β and C17β. High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy) .
Basic Question: Why are TBDMS groups preferred for hydroxyl protection in steroidal synthesis?
Answer:
TBDMS groups offer a balance between steric bulk and stability. They resist hydrolysis under mildly acidic/basic conditions, making them suitable for multi-step syntheses. Their large size also minimizes undesired side reactions at adjacent positions, such as oxidation or elimination . Deprotection is achievable using tetra-n-butylammonium fluoride (TBAF) in THF, which cleaves silyl ethers without disrupting the steroid backbone .
Advanced Question: How can researchers optimize the silylation of both 15- and 17-hydroxyl groups to improve yields?
Answer:
Low yields often arise from steric hindrance at C17β. Strategies include:
- Temperature modulation : Prolonged reaction times (12–24 hours) at 0–25°C to ensure complete silylation .
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to activate TBDMS chloride, enhancing nucleophilic substitution .
- Sequential protection : Protecting the more accessible 15-hydroxyl first, followed by the 17-hydroxyl, to reduce steric clashes .
Validate optimization via DEPT NMR to confirm regioselective silylation .
Advanced Question: How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Answer:
Contradictions may stem from residual solvents, diastereomeric impurities, or incomplete silylation. Steps to resolve:
Purification : Re-run column chromatography with finer silica gel (230–400 mesh) and narrower eluent gradients .
Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
2D NMR (COSY, HSQC) : Assign overlapping proton environments and verify TBDMS connectivity .
Advanced Question: What strategies mitigate decomposition of the TBDMS-protected compound during storage?
Answer:
Decomposition often occurs via hydrolysis or oxidation. Mitigation includes:
- Storage conditions : Argon atmosphere, desiccated at –20°C to limit moisture exposure .
- Stability assays : Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
- Alternative protecting groups : If instability persists, test triisopropylsilyl (TIPS) groups, though they may complicate subsequent reactions due to increased bulk .
Advanced Question: How is the compound’s biological activity evaluated in preclinical studies?
Answer:
While direct data on this compound is limited, analogous silylated steroids are tested via:
- Enzyme inhibition assays : Measure binding to steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase) using radiolabeled substrates .
- Cell-based models : Assess anti-proliferative effects in hormone-sensitive cancer lines (e.g., LNCaP prostate cancer) with IC determination via MTT assays .
- Metabolic stability : Incubate with liver microsomes to evaluate TBDMS group resistance to cytochrome P450-mediated oxidation .
Advanced Question: How to address discrepancies in reported synthetic routes for analogous TBDMS-protected steroids?
Answer:
Contradictions (e.g., reagent choices, reaction times) are analyzed by:
Control experiments : Replicate conflicting methods side-by-side, isolating variables (e.g., solvent polarity, base strength) .
Kinetic profiling : Use in situ IR or LC-MS to track intermediate formation and identify rate-limiting steps .
Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to compare activation energies of proposed pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
